molecular formula C9H8BrN3O2 B14600911 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole CAS No. 61033-73-6

2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B14600911
CAS No.: 61033-73-6
M. Wt: 270.08 g/mol
InChI Key: KWOYKYWGJFYDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its unique structure and properties It features a bromine and nitro group attached to a phenyl ring, which is further connected to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-bromo-5-nitrobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the imidazole ring.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.

Major Products:

    Reduction of the nitro group: yields 2-(3-Amino-5-bromophenyl)-4,5-dihydro-1H-imidazole.

    Substitution of the bromine atom: can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

  • (3-Bromo-5-nitrophenyl)(morpholino)methanone
  • (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone

Comparison: 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

61033-73-6

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

2-(3-bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H8BrN3O2/c10-7-3-6(9-11-1-2-12-9)4-8(5-7)13(14)15/h3-5H,1-2H2,(H,11,12)

InChI Key

KWOYKYWGJFYDIH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.